3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a triazole ring, an azetidine ring, and a chromenone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They can bind to a variety of enzymes and receptors in the biological system .
Mode of Action
The mode of action of this compound is likely related to the presence of the triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Compounds containing a triazole moiety have been known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .
Result of Action
Triazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the reaction of similar compounds can be influenced by conditions such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling with Chromenone: The final step involves coupling the triazole-azetidine intermediate with a chromenone derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industry: The compound can be used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile
- 5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide
Uniqueness
Compared to similar compounds, 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with biological targets through π-π stacking interactions, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
3-[3-(triazol-2-yl)azetidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-16-5-6-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFODAUSCMIOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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